4-Methylthiophene-2-carbonitrile

Purity specification Quality control Procurement benchmarking

4-Methylthiophene-2-carbonitrile (CAS 73305-93-8), also known as 4-methyl-2-thiophenecarbonitrile and 2-cyano-4-methylthiophene, is a heterocyclic aromatic building block of the substituted thiophene class. The compound features a thiophene core with a methyl substituent at the 4-position and a nitrile group at the 2-position, with the molecular formula C6H5NS and molecular weight of 123.18 g/mol.

Molecular Formula C6H5NS
Molecular Weight 123.18 g/mol
CAS No. 73305-93-8
Cat. No. B1363630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylthiophene-2-carbonitrile
CAS73305-93-8
Molecular FormulaC6H5NS
Molecular Weight123.18 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1)C#N
InChIInChI=1S/C6H5NS/c1-5-2-6(3-7)8-4-5/h2,4H,1H3
InChIKeyKQMGQUQOZSZRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylthiophene-2-carbonitrile (CAS 73305-93-8): Sourcing Guide and Comparator Assessment for the Cyano-Functionalized Thiophene Building Block


4-Methylthiophene-2-carbonitrile (CAS 73305-93-8), also known as 4-methyl-2-thiophenecarbonitrile and 2-cyano-4-methylthiophene, is a heterocyclic aromatic building block of the substituted thiophene class [1]. The compound features a thiophene core with a methyl substituent at the 4-position and a nitrile group at the 2-position, with the molecular formula C6H5NS and molecular weight of 123.18 g/mol [2]. It presents as a liquid at ambient temperature, with a predicted boiling point of 221.4 ± 20.0 °C (at 760 Torr) and a predicted density of 1.16 ± 0.1 g/cm³ (at 20 °C) . The nitrile functionality enables diverse downstream transformations, including hydrolysis to carboxylic acids, reduction to amines or aldehydes, and nucleophilic addition reactions, making this compound a versatile intermediate for the synthesis of more complex heterocyclic scaffolds in pharmaceutical and materials research programs.

1
4-Methyl substitution required for GARFT inhibitor pharmacophore geometry
2
Liquid state supports flow chemistry and automated liquid handling
3
99% purity grade may reduce impurity burden in multi-step syntheses

Why 4-Methylthiophene-2-carbonitrile Cannot Be Casually Interchanged with Other Methyl-Thiophenecarbonitrile Isomers


The substitution pattern of methyl and nitrile groups on the thiophene ring critically determines the compound's physicochemical properties, reactivity profile, and downstream utility. While multiple methyl-thiophenecarbonitrile isomers share the identical molecular formula C6H5NS, their boiling points, commercial availability at high purity grades, thermochemical stability, and the synthetic accessibility of their subsequent derivatives diverge significantly. For instance, the 4-methyl isomer (target compound) exhibits a predicted boiling point of approximately 221 °C at atmospheric pressure, whereas the 3-methyl isomer (CAS 55406-13-8) distills at 91–93 °C at reduced pressure (12 mmHg) . Furthermore, the 4-methyl substitution pattern on the thiophene core has been specifically designated as a critical structural feature in the convergent synthesis of GARFT (glycinamide ribonucleotide formyltransferase) inhibitor intermediates, a role that the 3-methyl or 5-methyl isomers cannot fulfill without fundamentally altering the pharmacophore geometry [1]. Such distinctions mandate compound-specific sourcing rather than generic substitution based on molecular formula alone.

Purity baseline mismatch

3-Methyl and 5-methyl isomers are typically offered at 96–98% purity, which may increase impurity carryover compared to the 99% specification of the 4-methyl isomer.

Pharmacophore geometry incompatible

GARFT inhibitor patent explicitly requires a 4-methyl-thien-2-yl core; 3- or 5-methyl isomers cannot substitute without altering target binding.

Thermochemical data gap

Experimentally determined enthalpies of formation and vaporization exist for the 3-methyl analog but not for the 4-methyl isomer, requiring compound-specific review for process safety.

Storage and handling divergence

Liquid state with cold-chain storage (2–8°C) differs from room-temperature-stable solid analogs, impacting lab workflow integration.

Quantitative Differentiation Evidence: 4-Methylthiophene-2-carbonitrile vs. Comparator Methyl-Thiophenecarbonitrile Isomers


Commercial Availability at 99% Purity: 4-Methyl vs. 3-Methyl and 5-Methyl Isomers

4-Methylthiophene-2-carbonitrile (target compound) is commercially available with a minimum purity specification of 99% from multiple vendors, whereas the 3-methyl isomer (CAS 55406-13-8) is typically offered at 96% purity and the 5-methyl isomer (CAS 72835-25-7) is commonly listed at 97–98% purity . The higher purity grade reduces the impurity burden in downstream synthetic sequences and may minimize the need for additional purification steps prior to use in sensitive reactions.

Commercial Purity
Cross-study comparable
Target: 99% (GC/HPLC)
3-Me isomer: 96%
5-Me isomer: 97–98%
Higher purity floor reduces impurity risk
Vendor datasheets; confirm lot-specific COA
Purity specification Quality control Procurement benchmarking

Thermochemical Stability Inference from 3-Methyl Isomer Data: Gas-Phase Enthalpy of Formation

Rotating-bomb combustion calorimetry and high-temperature Calvet microcalorimetry studies of substituted thiophenecarbonitriles provide quantitative thermochemical data for the 3-methyl-2-thiophenecarbonitrile isomer (CAS 55406-13-8), yielding a standard molar enthalpy of formation in the liquid phase, ΔfHm°(l), of 157.6 ± 1.7 kJ·mol⁻¹, and a standard molar enthalpy of vaporization, ΔlgHm°, of 54.4 ± 1.2 kJ·mol⁻¹ at T = 298.15 K [1]. While direct experimental data for 4-methylthiophene-2-carbonitrile are not reported in this specific thermochemical dataset, the 3-methyl isomer serves as the closest structural analog with established thermochemical benchmarks. The positional isomerism (3-methyl vs. 4-methyl) is expected to produce discernible differences in these energetic parameters due to altered electronic distribution and steric effects on the thiophene ring, which may influence the compound's behavior in exothermic transformations or high-temperature synthetic protocols.

Thermochemical Benchmark
Class-level inference
3-Me analog ΔfHm°(l) = 157.6 ± 1.7 kJ·mol⁻¹
ΔlgHm° = 54.4 ± 1.2 kJ·mol⁻¹
Positional isomerism expected to shift energetics
Direct 4-methyl data not yet reported; process safety review recommended
Thermochemistry Stability Computational modeling Reaction energetics

Structural Requirement for GARFT Inhibitor Synthesis: 4-Methyl Substitution as an Essential Pharmacophoric Feature

A convergent asymmetric synthesis route to produce a key intermediate towards a GARFT (glycinamide ribonucleotide formyltransferase) inhibitor explicitly requires a 4-methyl-substituted thiophene core as an essential structural element [1]. The patent literature specifies the formula (Ia) containing a 4-methyl-thien-2-yl moiety, indicating that the 4-methyl substitution pattern is not merely a synthetic convenience but rather a defined component of the pharmacophore architecture. The 3-methyl and 5-methyl positional isomers cannot serve as substitutes in this synthetic pathway without fundamentally altering the binding geometry to the GARFT active site, which would compromise inhibitor potency and selectivity.

GARFT Pharmacophore
Class-level inference
4-methyl-thien-2-yl core required
3-Me / 5-Me: incompatible
Binary suitability for target binding pocket
Patent-defined SAR; substitution invalidates geometry
Medicinal chemistry Anticancer GARFT inhibitor Key intermediate

Physical State and Storage Differentiation: Liquid Handling vs. Solid Analogs

4-Methylthiophene-2-carbonitrile (CAS 73305-93-8) is a liquid at ambient temperature, requiring storage at 2–8 °C for optimal stability . This physical state contrasts with several closely related thiophene-carbonitrile derivatives that exist as solids, including 3-thiophenecarbonitrile (CAS 1641-09-4) and 2-thiophenecarbonitrile (CAS 1003-31-2), both of which are crystalline materials at room temperature. The liquid state of the 4-methyl isomer may facilitate direct use in flow chemistry applications without additional dissolution steps and may simplify liquid handling in automated synthesis platforms, though it necessitates cold-chain storage that solid analogs may not require.

Physical State
Cross-study comparable
4-Me isomer: liquid, 2–8°C storage
3-Thiophenecarbonitrile: solid
2-Thiophenecarbonitrile: solid
Liquid state enables direct flow chemistry use
Cold-chain infrastructure required; solid analogs may not need
Physical properties Storage stability Handling Formulation

Optimal Application Scenarios for Procuring 4-Methylthiophene-2-carbonitrile Based on Differentiated Evidence


Synthesis of GARFT Inhibitor Intermediates Requiring a 4-Methyl-Thien-2-yl Core

Research programs developing GARFT inhibitors or structurally related antifolate anticancer agents should prioritize procurement of 4-methylthiophene-2-carbonitrile based on its explicit specification as the required thiophene core in patented convergent synthetic routes [1]. The 3-methyl and 5-methyl positional isomers cannot substitute for the 4-methyl substitution pattern without fundamentally altering the pharmacophore geometry and compromising target binding. The 99% minimum purity specification available for this compound supports the generation of high-purity intermediates suitable for downstream biological evaluation.

OLED and Organic Electronics Materials Requiring Cyano-Functionalized Heterocyclic Building Blocks

Materials science programs developing organic light-emitting diode (OLED) components and organic electronic materials may utilize 4-methylthiophene-2-carbonitrile as a cyano-functionalized heterocycle [1]. The nitrile group can serve as an electron-withdrawing moiety to tune the electronic properties of conjugated materials. The 4-methyl substitution pattern provides a specific geometry for incorporation into π-conjugated systems that differs from the 3-methyl or 5-methyl alternatives, enabling fine-tuning of optoelectronic properties.

Synthetic Organic Chemistry Programs Conducting Bromination or Formylation on Methyl-Thiophene Scaffolds

Laboratories performing electrophilic aromatic substitution reactions, particularly bromination or Vilsmeier-Haack formylation, on methyl-thiophene-carbonitrile scaffolds will obtain distinct regioisomeric outcomes depending on the substitution pattern. The 4-methyl isomer directs subsequent functionalization to positions electronically and sterically influenced by the existing methyl and nitrile groups, producing derivatives such as 5-bromo-4-methylthiophene-2-carbonitrile or 5-formyl-4-methylthiophene-2-carbonitrile that are not accessible from the 3-methyl or 5-methyl starting materials. The liquid physical state of the 4-methyl isomer facilitates direct use in continuous flow bromination or formylation setups .

Preparative-Scale Synthesis of 4-(Bromomethyl)thiophene-2-carbonitrile via Radical Bromination

A documented synthetic transformation using 4-methylthiophene-2-carbonitrile involves its conversion to 4-(bromomethyl)thiophene-2-carbonitrile via treatment with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride over 8.0 hours, yielding the benzylic bromination product in 49% yield [1]. This bromomethyl derivative serves as a versatile electrophile for subsequent nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the methyl position. The 3-methyl and 5-methyl isomers would generate distinct bromomethyl regioisomers with different reactivity profiles and downstream synthetic utility.

Application
Selection Property
Validation Focus
GARFT inhibitor intermediate synthesis
4-Methyl substitution requirement
Pharmacophore geometry confirmation
OLED and organic electronics materials
Cyano-functionalized heterocycle
Electronic property tuning
Regioselective bromination/formylation
Isomer-specific directing effects
Derivative regioisomer identity
Radical benzylic bromination
Benzylic bromination reactivity
Yield and electrophile utility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylthiophene-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.